molecular formula C14H10Cl2F2N2O2 B5955153 1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea

1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea

Cat. No.: B5955153
M. Wt: 347.1 g/mol
InChI Key: VSZCTCCJLRSUMW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(difluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the difluoromethoxy group, which might affect its chemical and biological properties.

    1-(3,4-Dichlorophenyl)-3-[2-(trifluoromethoxy)phenyl]urea: Contains a trifluoromethoxy group instead of a difluoromethoxy group, potentially altering its reactivity and applications.

Uniqueness

1-(3,4-Dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea is unique due to the presence of both dichlorophenyl and difluoromethoxyphenyl groups, which can influence its chemical reactivity and biological activity. These structural features might make it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(difluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F2N2O2/c15-9-6-5-8(7-10(9)16)19-14(21)20-11-3-1-2-4-12(11)22-13(17)18/h1-7,13H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZCTCCJLRSUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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